molecular formula C17H16N4O4 B12015167 N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Katalognummer: B12015167
Molekulargewicht: 340.33 g/mol
InChI-Schlüssel: FVTFPEVCMMBVKN-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features additional substituents, including an ethyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide typically involves the condensation of 4-ethylphenylamine with 4-nitrobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxamide compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide
  • N-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide
  • N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide

Uniqueness

N-(4-ethylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H16N4O4

Molekulargewicht

340.33 g/mol

IUPAC-Name

N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16N4O4/c1-2-12-3-7-14(8-4-12)19-16(22)17(23)20-18-11-13-5-9-15(10-6-13)21(24)25/h3-11H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+

InChI-Schlüssel

FVTFPEVCMMBVKN-WOJGMQOQSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.